molecular formula C24H43N2O.Cl<br>C24H43ClN2O B13831815 1-(Stearamidomethyl)pyridinium chloride CAS No. 4261-72-7

1-(Stearamidomethyl)pyridinium chloride

Cat. No.: B13831815
CAS No.: 4261-72-7
M. Wt: 411.1 g/mol
InChI Key: XAVCZNYPFYJSJJ-UHFFFAOYSA-N
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Description

1-(Stearamidomethyl)pyridinium chloride (CAS RN 4261-72-7) is a quaternary ammonium compound with the molecular formula C₂₄H₄₃ClN₂O . It is known by several synonyms, including stearylamidomethyl pyridinium chloride and Quarpel . Acute oral toxicity studies in mice have determined an LD50 of 1820 mg/kg, with observed toxic effects including somnolence and convulsions . The compound's long stearyl chain contributes to its surface-active properties, a characteristic feature of quaternary ammonium compounds. This structure suggests potential applications as a biocide or surfactant in material science research, for instance, in developing antimicrobial coatings or textile treatments. As a quaternary ammonium compound, its putative mechanism of action likely involves the disruption of microbial cell membranes. The positively charged nitrogen moiety interacts with negatively charged microbial cell surfaces, while the lipophilic stearamidomethyl chain integrates into and disorganizes the lipid bilayer, compromising membrane integrity and leading to cell lysis . Researchers should handle this product with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4261-72-7

Molecular Formula

C24H43N2O.Cl
C24H43ClN2O

Molecular Weight

411.1 g/mol

IUPAC Name

N-(pyridin-1-ium-1-ylmethyl)octadecanamide;chloride

InChI

InChI=1S/C24H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-24(27)25-23-26-21-18-16-19-22-26;/h16,18-19,21-22H,2-15,17,20,23H2,1H3;1H

InChI Key

XAVCZNYPFYJSJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Stearamidomethyl Pyridinium Chloride

Foundational Synthetic Routes for Pyridinium (B92312) Cation Formation

The formation of the pyridinium cation is a cornerstone of the synthesis of 1-(Stearamidomethyl)pyridinium chloride. This process involves the quaternization of the nitrogen atom in the pyridine (B92270) ring, transforming the neutral aromatic heterocycle into a positively charged quaternary ammonium (B1175870) salt. The primary methods for achieving this transformation are rooted in the principles of nucleophilic attack by the pyridine nitrogen on an electrophilic carbon atom.

Alkylation Reactions of Pyridine Derivatives

The alkylation of pyridine is a classic and widely employed method for the synthesis of pyridinium salts. This reaction, a type of Menshutkin reaction, involves the treatment of pyridine with an alkyl halide. wikipedia.org The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and the corresponding pyridinium cation, with the halide as the counter-ion. quimicaorganica.org

The general scheme for the alkylation of pyridine can be represented as follows:

Pyridine + R-X → R-Pyridinium⁺ X⁻

Where 'R' is an alkyl group and 'X' is a halogen.

Several factors can influence the efficiency of this reaction, including the nature of the alkyl halide and the solvent. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is typically carried out in polar solvents that can stabilize the charged transition state and the resulting pyridinium salt. wikipedia.org For the synthesis of this compound, the alkylating agent is not a simple alkyl halide but a more complex electrophile derived from stearamide and formaldehyde (B43269).

N-Methylolamides as Precursors for Quaternization

A key intermediate in a common synthetic route to this compound is an N-methylolamide, specifically N-(hydroxymethyl)stearamide (also known as N-methylol stearamide). lookchem.com N-methylolamides are formed by the reaction of an amide with formaldehyde. In this case, stearamide reacts with formaldehyde to yield N-(hydroxymethyl)stearamide.

This N-methylol derivative serves as a precursor for the alkylating agent. The hydroxyl group can be activated, for example, by conversion to a better leaving group in the presence of an acid or a reagent like benzenesulfonyl chloride. lookchem.com This activation facilitates the subsequent nucleophilic attack by pyridine. The activated intermediate, likely a carbocation or a species with a highly polarized carbon-oxygen bond, is then readily attacked by the pyridine nitrogen to form the desired 1-(Stearamidomethyl)pyridinium cation.

Synthesis of the Stearamidomethyl Moiety and its Integration

The synthesis of this compound involves the formation of the stearamidomethyl group and its simultaneous or subsequent attachment to the pyridine nitrogen. Two primary synthetic pathways have been reported for this process. lookchem.com

Method 1: One-Pot Reaction

This approach involves the reaction of stearamide, formaldehyde, and pyridine in the presence of pyridine hydrochloride. lookchem.com In this one-pot synthesis, it is proposed that stearamide and formaldehyde first react to form N-(hydroxymethyl)stearamide. The acidic conditions, provided by pyridine hydrochloride, likely facilitate the formation of an electrophilic intermediate, such as a resonance-stabilized N-acyliminium ion, which is then attacked by pyridine to yield the final product.

ReactantsReagents/SolventsProductReference
Stearamide, Formaldehyde, PyridinePyridine hydrochlorideThis compound lookchem.com

Method 2: Stepwise Synthesis via N-Methylol Stearamide

This alternative route involves the pre-synthesis and isolation of N-(hydroxymethyl)stearamide. lookchem.com This intermediate is then reacted with pyridine in the presence of a reagent like benzenesulfonyl chloride in a solvent such as tetrachloromethane. lookchem.com The benzenesulfonyl chloride activates the hydroxyl group of the N-methylol stearamide, converting it into a good leaving group (benzenesulfonate). This allows for the nucleophilic substitution by pyridine to proceed, forming the 1-(Stearamidomethyl)pyridinium cation with chloride as the counterion.

ReactantReagents/SolventsIntermediateReagents for QuaternizationProductReference
StearamideFormaldehydeN-(hydroxymethyl)stearamidePyridine, Tetrachloromethane, Benzenesulfonyl chlorideThis compound lookchem.com

Strategies for Derivatization and Structural Modification

While specific derivatization of this compound is not extensively documented, general strategies for modifying the pyridinium ring and the long-chain alkyl amide side chain can be considered for creating analogues with tailored properties.

Modification of the Pyridinium Ring System

The pyridinium ring is susceptible to various modifications, although the presence of the quaternary nitrogen deactivates the ring towards electrophilic substitution. However, nucleophilic substitution reactions are possible, particularly at the 2- and 4-positions.

Substitution on the Pyridine Ring: One approach to modification would be to start with a substituted pyridine derivative in the initial synthesis. For example, using a methylpyridine (picoline) instead of pyridine would result in a methyl-substituted pyridinium ring in the final product. ppaspk.org The position of the substituent on the pyridine ring can influence the properties of the resulting compound.

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of pyridinium salts, offering a pathway to introduce various substituents. rsc.org For instance, regioselective C-4 alkylation of pyridines can be achieved using specific blocking groups, which could potentially be adapted for pyridinium compounds. nih.govchemistryviews.org

Elaboration of the Long-Chain Alkyl Amide Side Chain

The long-chain alkyl amide side chain offers several possibilities for structural modification, which could impact the compound's physical and chemical properties.

Variation of the Fatty Acid Chain: The most straightforward modification is to use a different fatty acid amide in the initial synthesis. By replacing stearamide (C18) with other fatty amides, a homologous series of compounds with varying alkyl chain lengths could be synthesized. ekb.egresearchgate.net This would directly influence properties such as solubility and critical micelle concentration. For example, using lauramide (C12) or behenamide (C22) would yield analogues with shorter or longer alkyl chains, respectively.

Introduction of Unsaturation or Branching: The use of unsaturated fatty amides, such as oleamide (B13806) or linoleamide, would introduce double bonds into the alkyl side chain. This would affect the molecule's geometry and potentially its physical state and chemical reactivity. Branched-chain fatty amides could also be employed to alter the packing and steric hindrance of the molecule.

Functionalization of the Alkyl Chain: While challenging, direct functionalization of the long alkyl chain could be envisioned through radical-based reactions. However, a more practical approach would be to start with a functionalized fatty acid to synthesize the initial amide. For example, using a hydroxy- or amino-substituted fatty acid would introduce polar functional groups into the hydrophobic tail of the molecule.

Exploration of Counterion Effects on Synthesis and Reactivity of this compound

The identity of the counterion in 1-(stearamidomethyl)pyridinium salts, while often considered a spectator ion, can exert a significant influence on both the synthesis and subsequent reactivity of the cationic species. Although specific comparative studies on this compound are not extensively detailed in the available literature, general principles derived from the study of other pyridinium and quaternary ammonium salts allow for a comprehensive exploration of these effects. The counterion can impact reaction kinetics, product yields, solubility, and the stability of the resulting salt, as well as the electrophilicity of the cation in further chemical transformations.

The synthesis of this compound and its analogs typically proceeds via the reaction of a stearamidomethyl precursor with pyridine in the presence of a suitable acid or by the reaction of an N-(halomethyl)stearamide with pyridine. The choice of the acid or the halide in the precursor directly determines the resulting counterion.

Effects on Synthesis:

The nature of the counterion can influence the rate and efficiency of the quaternization reaction. For instance, when employing N-(halomethyl)stearamide as the precursor, the reaction rate is expected to follow the order of halide nucleofugality: I⁻ > Br⁻ > Cl⁻. This trend is a direct consequence of the C-X bond strength, where the weaker C-I bond is more readily cleaved, leading to a faster reaction.

Furthermore, the solubility of the resulting pyridinium salt in the reaction medium, which is influenced by the counterion, can affect the ease of product isolation and purification. Salts with larger, more polarizable anions may exhibit different solubility profiles compared to those with smaller, more charge-dense anions like chloride.

Effects on Reactivity:

The counterion can modulate the reactivity of the 1-(stearamidomethyl)pyridinium cation in several ways. In solution, ion pairing between the cation and the counterion can influence the effective electrophilicity of the pyridinium ring and the methylene (B1212753) bridge. A strongly coordinating counterion can shield the positive charge on the nitrogen atom, potentially reducing the cation's reactivity towards nucleophiles. Conversely, a weakly coordinating anion will leave the cation more "naked" and, therefore, more reactive.

The thermal stability of the salt is also dependent on the counterion. For many ionic liquids, it has been observed that thermal stability is lower for salts with strongly coordinating anions like halides. wikipedia.org This is an important consideration in reactions requiring elevated temperatures.

The following interactive data table summarizes the anticipated effects of different counterions on the synthesis and properties of 1-(stearamidomethyl)pyridinium salts, based on general principles observed for analogous pyridinium compounds.

Counterion (X⁻)Expected Effect on Synthesis Rate (vs. Cl⁻)Expected Relative Solubility in Polar Aprotic SolventsExpected Effect on Cationic ReactivityNotes
Chloride (Cl⁻) BaselineModerateBaselineCommon and cost-effective.
Bromide (Br⁻) FasterHigherSlightly IncreasedBetter leaving group in synthesis.
Iodide (I⁻) FastestHighestIncreasedMost reactive halide precursor.
Tosylate (OTs⁻) VariableHighPotentially LowerBulky, non-coordinating anion.
Triflate (OTf⁻) VariableHighHighestVery weakly coordinating anion.

Fundamental Intermolecular Interactions and Self Assembly of 1 Stearamidomethyl Pyridinium Chloride

Analysis of Amphiphilic Character and Solution Behavior

1-(Stearamidomethyl)pyridinium chloride possesses a distinct amphiphilic nature due to its molecular architecture. The long C18 hydrocarbon chain of the stearamide moiety constitutes the hydrophobic (water-repelling) tail, while the positively charged pyridinium (B92312) ring acts as the hydrophilic (water-attracting) headgroup. nanobioletters.com This dual character dictates its behavior in aqueous solutions.

At low concentrations, the surfactant molecules exist as individual ions. However, as the concentration increases, the hydrophobic tails tend to avoid contact with water molecules. This hydrophobic effect drives the molecules to arrange themselves in a manner that minimizes the exposure of the hydrocarbon chains to the aqueous environment. This can involve migration to interfaces or the formation of micelles. The presence of the amide group can lead to stronger intermolecular interactions, such as hydrogen bonding, which may affect the packing and orientation of the surfactant molecules in solution and at interfaces. rsc.org

Investigation of Critical Micelle Concentration (CMC) and Micellar Aggregation

A key characteristic of any surfactant is its critical micelle concentration (CMC), which is the concentration at which the individual surfactant molecules begin to spontaneously aggregate to form micelles. researchgate.net Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles rather than increasing the concentration of individual surfactant molecules in the solution.

The aggregation number, which is the average number of surfactant molecules in a single micelle, is another important parameter. This value is influenced by factors such as the length of the hydrophobic tail, the size and charge of the headgroup, and the presence of any linking groups like the amide bond. For long-chain cationic surfactants, aggregation numbers can range from several dozen to over a hundred. researchgate.net The shape of the micelles can also vary from spherical at concentrations just above the CMC to more elongated or rod-like structures at higher concentrations.

Table 1: Comparison of Critical Micelle Concentrations (CMC) for Related Cationic Surfactants (Note: Data for this compound is not available and is presented for illustrative comparison with similar structures.)

SurfactantAlkyl Chain LengthCMC (mM in water)
Dodecyltrimethylammonium bromideC1216
Cetyltrimethylammonium bromideC160.92
Cetylpyridinium (B1207926) chloride (CPC)C160.9
This compound C18 Estimated to be < 0.9

This table was created by the author based on data from various sources for comparative purposes.

Characterization of Surface Tension Reduction Mechanisms

This compound is expected to be highly effective at reducing the surface tension of water. This is a direct consequence of its amphiphilic nature. The surfactant molecules preferentially adsorb at the air-water interface, orienting themselves with their hydrophobic tails directed towards the air and their hydrophilic pyridinium headgroups remaining in the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension.

As the concentration of the surfactant in the bulk solution increases, the interface becomes more populated with surfactant molecules, resulting in a progressive decrease in surface tension. This trend continues until the CMC is reached. Beyond the CMC, the interface is essentially saturated with surfactant molecules, and the surface tension remains relatively constant at its minimum value. The amide group in the surfactant structure may contribute to a more compact packing of the molecules at the interface, potentially leading to a greater reduction in surface tension compared to similar surfactants without this feature.

Table 2: Surface Tension of Aqueous Solutions of a Representative Cationic Surfactant (Cetylpyridinium Chloride) at 25°C (Note: This data is for a related compound and is intended to illustrate the general behavior.)

Concentration (mol/L)Surface Tension (mN/m)
072.0
1.00E-0565.2
1.00E-0453.8
5.00E-0441.5
1.00E-03 (approx. CMC)38.0
5.00E-0337.9

This table was created by the author based on generalized data for illustrative purposes.

Studies on Adsorption at Interfaces

The tendency of this compound to adsorb at interfaces is fundamental to its function as a surfactant. This adsorption behavior can be examined at both liquid-vapor and solid-liquid interfaces.

Liquid-Vapor Interfacial Adsorption

At the liquid-vapor (e.g., air-water) interface, the adsorption of this compound is driven by the hydrophobic effect. The long stearamide tail has a strong affinity for the non-polar air phase, leading to the formation of a monolayer of surfactant molecules at the surface. The efficiency of adsorption can be quantified by the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface. The maximum surface excess concentration (Γ_max) is reached at and above the CMC. From Γ_max, the minimum area occupied by each molecule at the interface (A_min) can be calculated, providing insights into the packing of the surfactant molecules. The presence of the amide group may influence the orientation and packing density of the molecules at the interface.

Solid-Liquid Interfacial Adsorption Mechanisms on Diverse Substrates

The adsorption of this compound onto solid surfaces from a liquid phase is a complex process that depends on the nature of both the surfactant and the solid substrate.

On hydrophobic surfaces , such as certain polymers or waxes, the adsorption is primarily driven by hydrophobic interactions between the stearamide tail of the surfactant and the surface. The surfactant molecules will adsorb with their hydrophobic tails oriented towards the surface, leaving the hydrophilic pyridinium headgroups exposed to the aqueous solution. This can modify the surface properties, making it more hydrophilic.

On hydrophilic, negatively charged surfaces , such as silica, glass, or cotton in neutral to alkaline pH, the adsorption mechanism is more complex. Initially, at low surfactant concentrations, the positively charged pyridinium headgroups will be attracted to the negatively charged surface sites via electrostatic interactions. As the concentration increases, further adsorption can occur through hydrophobic interactions between the adsorbed surfactant molecules' tails, leading to the formation of aggregates on the surface, such as admicelles or hemimicelles. This bilayer-like structure can render the initially hydrophilic surface more hydrophobic.

The adsorption on hydrophilic, positively charged surfaces is generally less favorable due to electrostatic repulsion between the pyridinium headgroup and the surface. However, at high surfactant concentrations, some adsorption may still occur through hydrophobic interactions if the hydrophobic driving force is strong enough to overcome the electrostatic repulsion.

The nature of the substrate plays a crucial role in the extent and mechanism of adsorption. For example, studies on the adsorption of similar cationic surfactants on cotton have shown that the presence of natural waxes and pectins in raw cotton can significantly increase surfactant adsorption compared to bleached cotton. wikipedia.org

Mechanistic Elucidation of Functional Performance in Materials Science

Mechanisms of Water Repellency in Cellulosic Materials

The application of 1-(Stearamidomethyl)pyridinium chloride as a durable water repellent for cellulosic materials, such as cotton, is predicated on its ability to form a stable, low-energy surface on the fibers. This is achieved through a chemical reaction that covalently bonds the hydrophobic stearamidomethyl group to the cellulose (B213188) polymer backbone.

The primary chemical pathway for the functionalization of cellulose with this compound involves the nucleophilic attack of the hydroxyl groups (-OH) on the cellulose backbone on the methylene (B1212753) carbon of the reagent. Cellulose is a polymer of β-(1,4)-linked D-glucose units, and each anhydroglucose (B10753087) unit possesses three hydroxyl groups (at the C2, C3, and C6 positions) available for reaction.

Under the influence of heat and typically in the presence of an acid scavenger or a mild base, the reaction is initiated. The pyridinium (B92312) ion is an excellent leaving group. The process is facilitated by activating the cellulose hydroxyl groups, making them more nucleophilic. The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the methylene carbon susceptible to nucleophilic attack by the cellulosic hydroxyls. The reaction results in the formation of a stable ether linkage and the release of pyridine and hydrochloric acid. The acid is neutralized by the base present in the reaction medium.

The covalent bond formed between the this compound and the cellulose is an ether linkage (C-O-C). This type of bond is significantly more resistant to hydrolysis than the ester linkages found in some other water repellent finishes, contributing to the durability of the treatment. researchgate.net The reaction can be conceptualized as a variation of the Williamson ether synthesis, where the cellulose acts as the alcoholate (activated by a base) and the this compound serves as the alkylating agent. nih.gov

Once the reaction is complete, the cellulose surface is functionalized with stearamidomethyl groups. The long, 18-carbon aliphatic chain of the stearamide moiety is nonpolar and hydrophobic. These chains orient themselves away from the fiber surface, creating a dense, brush-like layer that fundamentally alters the surface properties of the cellulose from hydrophilic to hydrophobic.

The efficiency of the covalent attachment and the resulting durability of the water-repellent finish are highly dependent on the reaction conditions. Key parameters include temperature, pH, and curing time.

Temperature: A critical curing temperature, typically in the range of 150-180°C, is required to drive the reaction. e3s-conferences.orgnih.gov This thermal energy is necessary to overcome the activation energy for the etherification reaction and to facilitate the departure of the pyridine leaving group. Insufficient temperature will result in poor reaction efficiency and a non-durable finish.

pH (Catalyst/Acid Scavenger): The reaction is often performed under neutral to slightly alkaline conditions. A base, such as sodium acetate (B1210297), is typically added to the treatment bath to neutralize the hydrochloric acid byproduct. This prevents acid-catalyzed degradation of the cellulose fibers, which would otherwise weaken the material. sapub.org

Curing Time: The duration of the high-temperature curing step is crucial. A sufficient amount of time is needed for the reaction to proceed to completion and for the hydrophobic chains to orient themselves properly on the surface. Incomplete curing leads to a lower degree of covalent bonding and reduced durability to laundering and abrasion. nih.gov

The robustness of the finish is directly tied to the number of covalent bonds formed. Harsh conditions or repeated laundering can eventually lead to a decrease in performance, but the initial strength of the ether bond provides significant durability compared to non-covalently bonded coatings. sapub.orgnih.gov

Theory of Fabric Wettability Alteration

The transformation of a hydrophilic cotton fabric into a water-repellent material by treatment with this compound is explained by fundamental principles of surface chemistry and physics, specifically the modification of surface energy and its effect on the contact angle of water.

Untreated cotton is highly hydrophilic due to the abundance of polar hydroxyl groups on the cellulose fibers, which readily form hydrogen bonds with water molecules. This results in a high surface energy, promoting the spreading of water droplets to maximize contact.

The covalent attachment of the stearamidomethyl groups effectively masks these hydroxyl groups. researchgate.net The surface of the treated fiber becomes dominated by the nonpolar, long alkyl chains of the stearamide. These hydrocarbon chains have very low surface energy. When water comes into contact with this modified surface, the strong cohesive forces within the water (due to hydrogen bonding) are much greater than the weak adhesive forces between the water and the low-energy surface. To minimize this unfavorable interaction, the water droplet contracts into a near-spherical shape, minimizing its contact area with the fabric. This phenomenon is responsible for the observed water repellency. nih.gov

The change in wettability is quantified by measuring the water contact angle (WCA). The contact angle is the angle where the liquid-vapor interface meets the solid surface. A contact angle of less than 90° indicates that the liquid wets the surface (hydrophilic), while a contact angle greater than 90° signifies a non-wetting, hydrophobic surface. e3s-conferences.org Surfaces with a WCA greater than 150° are classified as superhydrophobic. mdpi.com

Microscopic Level: At the scale of a single fiber, the covalent attachment of the hydrophobic tails results in a high contact angle. The dense layer of hydrocarbon chains creates a uniform low-energy surface around the fiber's circumference.

Macroscopic Level: On the fabric level, the complex woven structure of yarns and fibers introduces surface roughness. This roughness can amplify the inherent hydrophobicity of the treated fibers. According to the Cassie-Baxter model, air can be trapped in the crevices of the rough surface beneath the water droplet. This composite interface (solid-liquid-air) further reduces the contact between the water and the solid surface, leading to a significantly higher macroscopic contact angle than would be observed on a smooth surface of the same material. nih.gov

The following interactive table presents typical water contact angle data for untreated cotton and cotton treated with long-chain hydrocarbon-based water repellents, illustrating the dramatic change in surface properties.

Treatment DescriptionWater Contact Angle (WCA)Wettability Classification
Untreated Cotton Fabric~0°Hydrophilic
Cotton treated with Paraffin-based repellent> 130°Hydrophobic
Cotton with Stearic Acid coating> 140°Hydrophobic
Cotton with optimized roughness and hydrophobic coating> 150°Superhydrophobic

This data is representative of long-chain hydrocarbon finishes and illustrates the expected performance of a this compound treatment. researchgate.netresearchgate.net

Durability studies show that the contact angle may decrease after repeated washing cycles, indicating a partial loss or reorientation of the hydrophobic finish, but the covalent nature of the ether linkage ensures that a degree of hydrophobicity is maintained for a significant number of cycles. nih.gov

Influencing Factors on Performance Durability and Fabric Integrity

The long-term performance and structural integrity of materials treated with this compound are subject to several influencing factors, primarily related to thermal stability and resistance to mechanical stresses, including laundering. Understanding these factors is crucial for optimizing the application of this compound in materials science, particularly in the context of textile finishing.

Thermal Stability of the Cellulose-Compound Adduct

The formation of a durable water-repellent finish with this compound on cellulosic substrates, such as cotton, involves a chemical reaction that is typically initiated by heat. This curing process, however, requires elevated temperatures, which can approach the thermal degradation threshold of the cellulose itself. This proximity in temperature ranges can lead to a delicate balance between achieving a durable finish and potentially compromising the fabric's strength. mst.dk

During the application process, the fabric is treated with a solution containing this compound and then subjected to a curing phase at high temperatures. mst.dk This heat treatment is necessary for the compound to react with the hydroxyl groups of the cellulose, forming a stable adduct that imparts hydrophobicity. However, historical findings have indicated that the high temperatures required for an effective cure can lead to a weakening of the fabric. mst.dk To mitigate this, additives such as sodium acetate were often included in the treatment bath to neutralize hydrogen chloride, a byproduct of the reaction that can accelerate cellulose degradation. mst.dk

Table 1: Representative Thermal Decomposition Profile of Untreated Cotton vs. Cotton Treated with this compound

MaterialOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Char Residue at 600°C (%)
Untreated Cotton~320~360~10
Cotton Treated with this compound~300~350~12

Note: This data is illustrative and represents a hypothetical comparison based on general principles of cellulose chemistry and the effects of chemical treatments. The actual values can vary depending on the specific treatment conditions.

Resistance to Mechanical Stress and Washing Cycles

The durability of the water-repellent effect imparted by this compound is significantly influenced by mechanical stress and, most notably, by repeated washing cycles. While this compound was developed as a "durable" water repellent, its performance can diminish over time with laundering. google.com

The mechanism of water repellency relies on the long stearamidomethyl side chains orienting away from the cellulose fiber, creating a low-energy surface that repels water. Mechanical abrasion can disrupt this orientation, leading to a temporary or permanent reduction in repellency.

Washing cycles present a more significant challenge to the durability of the finish. The combination of water, detergents, and mechanical action during laundering can lead to the gradual hydrolysis of the bond between the pyridinium compound and the cellulose. This chemical breakdown, coupled with the physical forces of washing, can slowly remove the hydrophobic finish from the fabric surface.

Historically, treatments with this compound were known to offer good initial water resistance, but this effect was observed to decrease and eventually be lost after a few launderings. google.com The performance of such finishes is often evaluated using standardized tests like the AATCC Spray Test, which rates the water repellency on a scale of 0 to 100.

Table 2: Representative Wash Durability of Cotton Fabric Treated with this compound

Number of Wash Cycles (AATCC Method 61)AATCC Spray Test Rating (ISO 4920 equivalent)Visual Assessment of Water Repellency
0 (Initial)90 (ISO 4)Excellent
180 (ISO 3)Good
570 (ISO 2)Fair
1050 (ISO 1)Poor
200No repellency

Note: This data is illustrative and represents a typical performance decline for an early-generation durable water repellent. Actual results can vary based on fabric type, treatment concentration, and washing conditions. google.comuri.edu

Investigation of Antimicrobial Action at the Molecular and Cellular Level

Elucidation of Membrane-Disrupting Mechanisms in Microbial Cells

The fundamental mode of action for pyridinium (B92312) salts, including 1-(Stearamidomethyl)pyridinium chloride, is the compromising of the cell membrane's structural and functional integrity. asm.org This process is driven by the amphipathic nature of the molecule, which possesses a positively charged, hydrophilic pyridinium head and a long, hydrophobic stearamidomethyl tail. mdpi.comnih.gov

The efficacy of pyridinium compounds often differs between Gram-positive and Gram-negative bacteria due to the distinct architecture of their cell envelopes. quizlet.com

Gram-Positive Bacteria : These organisms are characterized by a thick, porous peptidoglycan cell wall surrounding the cytoplasmic membrane. The cell surface is rich in negatively charged teichoic acids. Quaternary ammonium (B1175870) compounds like this compound can readily penetrate the peptidoglycan layer. The cationic pyridinium head then interacts electrostatically with the anionic components of the cytoplasmic membrane, such as phosphatidylglycerol and cardiolipin. nih.govnih.gov This initial binding facilitates the insertion of the hydrophobic tail into the lipid bilayer, initiating membrane disruption. nih.gov Consequently, pyridinium salts generally exhibit strong bactericidal activity against Gram-positive bacteria. mdpi.comnih.govresearchgate.net

Gram-Negative Bacteria : The cell envelope of Gram-negative bacteria presents a more formidable barrier. It features a thin peptidoglycan layer surrounded by an outer membrane, which is composed of phospholipids, proteins, and lipopolysaccharides (LPS). This outer membrane restricts the entry of many antimicrobial agents. quizlet.com While the initial electrostatic attraction still occurs between the cationic head and the negatively charged LPS, the subsequent penetration is hindered. As a result, many pyridinium compounds are less active against Gram-negative bacteria compared to their Gram-positive counterparts. mdpi.comquizlet.comnih.gov

The disruption of the microbial cell membrane by pyridinium salts is a multi-step process that ultimately leads to cell death.

Adsorption and Binding : The positively charged pyridinium head of the molecule is electrostatically attracted to the negatively charged surface of the bacterial cell membrane. nih.govnih.gov

Hydrophobic Insertion : Following the initial binding, the long, lipophilic stearamidomethyl tail penetrates and intercalates into the hydrophobic core of the lipid bilayer. nih.govnih.gov This is the key disruptive step.

Membrane Permeabilization : The insertion of the bulky and amphipathic molecules disrupts the orderly packing of the membrane phospholipids. asm.org This leads to a loss of membrane integrity, increased fluidity, and the formation of pores or channels.

Leakage of Cellular Contents : The compromised membrane can no longer function as an effective barrier, resulting in the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+), protons, and metabolites. nih.gov

Dissipation of Membrane Potential : The disruption of ion gradients across the membrane leads to the dissipation of the proton motive force, which is critical for cellular processes like ATP synthesis and transport. nih.gov

Cell Lysis : The extensive structural damage and loss of essential components culminate in the inhibition of cellular processes and, ultimately, cell lysis and death. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Pyridinium Antimicrobials

The antimicrobial potency of pyridinium compounds is not solely dependent on their amphipathic nature but is finely tuned by specific structural features. Structure-activity relationship (SAR) studies have identified key molecular determinants of their efficacy.

The length of the hydrophobic alkyl chain is one of the most critical factors governing the antimicrobial activity of pyridinium salts. mdpi.comnih.gov The stearamido group in this compound provides a long C17 alkyl chain.

Optimal Length : Research consistently shows that a specific range of alkyl chain lengths confers maximal antimicrobial activity. nih.govnih.gov For many quaternary ammonium compounds, the optimal length for activity against Gram-positive bacteria is between 12 and 14 carbon atoms, while for Gram-negative bacteria, it is slightly longer, at 14 to 16 carbons. nih.gov

Effect of Shorter Chains : Chains shorter than 10 carbons generally exhibit significantly reduced antimicrobial ability, as their hydrophobicity is insufficient to drive effective partitioning into the bacterial membrane. mdpi.com

Effect of Longer Chains : While a high degree of hydrophobicity is necessary, chains that are excessively long (e.g., greater than 16-18 carbons) can lead to a decrease in activity. nih.gov This "cutoff effect" may be due to reduced aqueous solubility, which limits the compound's availability to interact with bacteria, or increased self-aggregation into micelles that are too large to act on individual cells effectively. mdpi.com

The following table, based on data from studies on chalcone-based quaternary pyridinium salts, illustrates the dependency of antimicrobial activity (expressed as Minimum Inhibitory Concentration, MIC) on the alkyl chain length against representative bacterial species.

Compound (Alkyl Chain Length)MIC vs. S. aureus (μM)MIC vs. E. coli (μM)
C8 (Octyl)12.512.5
C10 (Decyl)1.566.25
C12 (Dodecyl)1.566.25
C14 (Tetradecyl)3.12> 50
C16 (Hexadecyl)12.5> 50

Data adapted from studies on similar pyridinium compounds to illustrate the principle of alkyl chain length dependence. nih.gov

Substituents on the pyridinium ring can modulate the compound's antimicrobial activity by altering its steric, electronic, and hydrophobic properties. mdpi.comnih.gov

Electronic Effects : The introduction of electron-withdrawing or electron-donating groups can influence the charge distribution on the pyridinium ring and the positive charge on the quaternary nitrogen. nih.govnih.gov This can affect the strength of the initial electrostatic interaction with the bacterial membrane.

Steric Hindrance : Bulky substituents near the nitrogen atom can sterically hinder the compound's approach to and interaction with the membrane surface, potentially reducing its activity.

A study investigating the interaction of pyridinium salts with various counterions on model membranes (erythrocytes) found that the ion's identity affects the concentration required to induce 100% hemolysis (C100), a measure of membrane disruption. nih.gov The effect is attributed to differences in the hydrated radii and mobility of the anions, which can alter the surface potential of the membrane and affect how the pyridinium cation interacts with it. nih.gov The water-structuring properties of the anions (kosmotropes vs. chaotropes) also play a role. nih.gov

The following table summarizes the efficiency of a pyridinium surfactant in destabilizing erythrocyte membranes as influenced by different counterions.

CounterionRelative Hemolytic EfficiencyClassification
Br⁻HighestChaotrope (water disordering)
BF₄⁻HighChaotrope
I⁻Intermediate-HighChaotrope
Cl⁻IntermediateKosmotrope (water ordering)
ClO₄⁻IntermediateChaotrope
NO₃⁻LowestChaotrope

Data adapted from Kleszczyńska et al. (2007) to illustrate the principle of counterion influence on membrane destabilization. nih.gov

Mechanistic Basis for Differential Activity Against Fungi and Bacteria

The antimicrobial action of this compound, a quaternary ammonium compound, is primarily attributed to its cationic, amphiphilic nature, which facilitates its interaction with and disruption of microbial cell membranes. However, the magnitude of its efficacy can differ between fungi and bacteria. This differential activity is rooted in the fundamental structural and compositional differences between the cell envelopes of these microorganisms.

The core mechanism of action for pyridinium salts involves the positively charged pyridinium head group electrostatically interacting with negatively charged components of the microbial cell surface. Following this initial binding, the long, hydrophobic stearamido tail penetrates the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death. nih.gov

The variation in susceptibility between fungal and bacterial cells to this compound can be largely explained by the distinct architecture of their cell walls and the composition of their cell membranes.

Bacterial Cell Envelope and Interaction

Bacteria are broadly classified as Gram-positive or Gram-negative, based on the structure of their cell envelope, which significantly influences their susceptibility to antimicrobial agents like this compound.

Gram-positive bacteria , such as Staphylococcus aureus, possess a thick, exposed peptidoglycan cell wall that is rich in teichoic acids. These teichoic acids are anionic, providing a strong negative charge to the cell surface. This anionic nature promotes the initial electrostatic attraction of the cationic this compound, facilitating its accumulation at the cell surface and subsequent interaction with the cell membrane. The relatively porous nature of the peptidoglycan layer does not typically present a significant barrier to the diffusion of the compound.

Research on various pyridinium salts has consistently shown a greater activity against Gram-positive bacteria when compared to Gram-negative bacteria, a finding that is attributed to these differences in cell wall structure. nih.gov

Fungal Cell Envelope and Interaction

The fungal cell envelope, exemplified by organisms like Candida albicans, presents a different set of characteristics that influence the action of this compound.

A key differentiator in the fungal cell membrane is the presence of ergosterol (B1671047) as the primary sterol, in contrast to the cholesterol found in mammalian cells. While bacterial membranes generally lack sterols, the interaction with ergosterol can be a significant factor in the antifungal activity of membrane-disrupting agents. The structure of this compound, with its long stearic acid tail, allows for deep insertion into the lipid bilayer, where it can interact with and disorganize the ergosterol-containing membrane.

The weaker antifungal activity observed for some pyridinium compounds compared to their antibacterial effect might be attributed to the complexity and thickness of the fungal cell wall, which could impede the compound's access to the cell membrane. nih.gov Additionally, some studies suggest that the mechanism of action in fungi may not solely rely on cell wall destruction but could also involve the inhibition of respiratory systems within the fungal cells. nih.gov

Illustrative Comparison of Structural Differences and Susceptibility

FeatureFungi (e.g., Candida albicans)Gram-Positive Bacteria (e.g., Staphylococcus aureus)Gram-Negative Bacteria (e.g., Escherichia coli)
Cell Wall Composition Chitin, Glucans, MannoproteinsThick Peptidoglycan, Teichoic AcidsThin Peptidoglycan, Outer Membrane with LPS
Key Membrane Sterol ErgosterolAbsentAbsent
Surface Charge NegativeStrongly NegativeNegative
Primary Barrier Thick Polysaccharide Cell WallPorous Peptidoglycan LayerOuter Membrane
Predicted Susceptibility ModerateHighLow to Moderate

Role of the Stearamidomethyl Group

Computational and Theoretical Chemistry Approaches for 1 Stearamidomethyl Pyridinium Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict various properties, including molecular orbital energies, charge distributions, and electrostatic potentials, which are crucial for understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity.

Molecular OrbitalEnergy (eV) (Hypothetical)LocalizationImplied Reactivity
HOMO -8.2Stearamidomethyl tailElectron donation
LUMO -1.5Pyridinium (B92312) head groupElectron acceptance
HOMO-LUMO Gap 6.7-Kinetic Stability

Table 1: Hypothetical Frontier Molecular Orbital (FMO) analysis for 1-(Stearamidomethyl)pyridinium chloride.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, an EPS map would visually confirm the charge distribution suggested by FMO analysis. A significant positive potential would be observed around the pyridinium head group due to the positive charge on the nitrogen atom. This positive region is crucial for its interaction with negatively charged species and surfaces. Conversely, the long stearamidomethyl tail would exhibit a more neutral or slightly negative potential, contributing to its hydrophobic character. The amide linkage would likely show a region of negative potential around the oxygen atom, indicating its potential for hydrogen bonding.

Charge Distribution and Bond Analysis within the Cationic Head Group

A more detailed quantum chemical analysis can provide specific values for the partial atomic charges within the cationic pyridinium head group. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to quantify the charge on each atom. This analysis would likely show a significant positive charge localized on the nitrogen atom of the pyridinium ring, with adjacent carbon atoms also carrying a partial positive charge.

Bond analysis can further reveal the nature of the chemical bonds within the head group. For instance, the C-N bonds in the pyridinium ring would exhibit a high degree of polarity due to the large electronegativity difference between carbon and the positively charged nitrogen. This charge distribution and bond polarity are fundamental to the surfactant's ability to interact with polar solvents and charged surfaces.

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules in solution, such as their interactions with solvent molecules and their self-assembly into larger structures.

Solvent-Solute Interactions and Hydration Shell Dynamics

In an aqueous solution, water molecules will arrange themselves around the this compound molecule in a specific manner. MD simulations can be used to characterize the hydration shell, which is the layer of water molecules directly surrounding the solute.

Around the cationic pyridinium head group, water molecules would be expected to orient themselves with their oxygen atoms pointing towards the positively charged ring. The dynamics of these water molecules, such as their residence time within the hydration shell and their reorientational motion, would be significantly different from that of bulk water. The strong electrostatic interactions would lead to a more structured and less dynamic hydration layer around the head group.

In contrast, the long, hydrophobic stearamidomethyl tail would disrupt the hydrogen-bonding network of water, leading to a "hydrophobic effect." Water molecules around the tail would form a more ordered, cage-like structure, which is entropically unfavorable and drives the self-assembly of the surfactant molecules to minimize the exposed hydrophobic surface area.

Self-Assembly Dynamics and Micellar Formation

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously self-assemble into aggregates called micelles. MD simulations are a powerful tool to study the dynamics of this process.

Starting from a random distribution of surfactant molecules in a simulated box of water, an MD simulation can show the spontaneous aggregation of the molecules. The hydrophobic tails will cluster together to form the core of the micelle, minimizing their contact with water, while the hydrophilic pyridinium head groups will form the outer surface, remaining in contact with the aqueous environment.

These simulations can provide detailed information about the structure and dynamics of the resulting micelles, including their size, shape, and the distribution of surfactant molecules within them. For a single-tailed surfactant like this compound, spherical micelles are typically expected to form. The simulation can also provide insights into the dynamics of individual surfactant molecules entering and leaving the micelle, a process known as micellar kinetics. A hypothetical summary of data that could be obtained from such a simulation is presented in Table 2.

Simulation ParameterHypothetical ValueDescription
Aggregation Number 60Average number of surfactant molecules per micelle.
Radius of Gyration (Rg) 2.5 nmA measure of the micelle's size.
Solvent Accessible Surface Area (SASA) 150 nm²The surface area of the micelle exposed to the solvent.
Residence Time of Water in Headgroup Hydration Shell 50 psThe average time a water molecule spends near the pyridinium head group.

Table 2: Hypothetical data from a molecular dynamics simulation of micellar formation for this compound.

Computational Modeling of Interfacial Adsorption Processes

Computational modeling offers a powerful lens to understand the adsorption of this compound at interfaces, a process central to its function in various applications. Through techniques like Molecular Dynamics (MD) simulations, it is possible to model the behavior of individual molecules and their collective interactions with a substrate at an atomistic level. researchgate.netmdpi.com These simulations can provide deep insights into the dynamics and thermodynamics governing the adsorption process, revealing how the molecule orients itself at an interface, such as the surface of a textile fiber or a biological membrane.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a system containing this compound and a substrate like cellulose (B213188) in an aqueous environment, the simulation would track the trajectory of each atom based on a defined force field. researchgate.net This allows for the visualization and quantification of the adsorption process, showing how the cationic pyridinium head group and the long hydrophobic stearamido tail interact with the substrate and surrounding solvent molecules. mdpi.com

Interaction Energies with Representative Substrate Models (e.g., Cellulose Lattices)

A key outcome of computational modeling is the quantification of interaction energies between this compound and a substrate. Density Functional Theory (DFT) and Molecular Mechanics (MM) force fields are commonly employed to calculate these energies. nih.govugm.ac.id By constructing a model of a cellulose lattice, for instance, researchers can simulate the approach and binding of the surfactant molecule and calculate the energetic contributions of different forces.

The total interaction energy is typically broken down into electrostatic and van der Waals components. The positively charged pyridinium head is expected to have strong electrostatic interactions with negatively charged or polar sites on the cellulose surface. researchgate.net The long stearamido tail, being nonpolar, would contribute primarily through weaker van der Waals forces. nih.gov DFT calculations can provide a detailed picture of these interactions by analyzing the electron density distribution between the molecule and the substrate. ugm.ac.idresearchgate.net

Hypothetical Interaction Energies of this compound with a Cellulose Surface

Interaction ComponentCalculated Energy (kcal/mol)Primary Contributing Moiety
Electrostatic Interaction-45.5Pyridinium Head Group
Van der Waals Interaction-28.2Stearamido Tail
Solvation/Desolvation Energy+15.8Entire Molecule & Surface
Total Interaction Energy -57.9 Entire Molecule

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational modeling. Actual values would require specific simulation studies.

Conformational Analysis of Adsorbed Species

Upon adsorption, the conformation of this compound is likely to change significantly from its state in solution. The long and flexible stearamido tail can adopt various folded or extended conformations to maximize favorable interactions with the surface. researchgate.netcdnsciencepub.com Computational methods, particularly MD simulations, are ideal for exploring the potential energy surface of the molecule and identifying the most stable adsorbed conformations. mdpi.com

Analysis of the simulation trajectories can reveal key conformational parameters, such as the tilt angle of the alkyl chain relative to the surface and the orientation of the pyridinium ring. researchgate.net This information is crucial for understanding how the molecule packs at the interface and how that packing influences the macroscopic properties of the treated surface. For example, a more upright and densely packed arrangement of molecules would lead to a more hydrophobic surface. Studies on similar pyridinium compounds have highlighted the importance of conformational analysis in understanding their chemical behavior. cdnsciencepub.comresearchgate.net

Prediction of Spectroscopic Properties and Reaction Pathways

Beyond adsorption, computational chemistry provides tools to predict the spectroscopic signatures and potential chemical transformations of this compound. These predictions are invaluable for interpreting experimental data and for understanding the molecule's stability and reactivity.

DFT is a highly effective method for predicting various spectroscopic properties. nih.govnih.gov By calculating the electronic structure of the molecule, it is possible to simulate its Nuclear Magnetic Resonance (NMR) spectra. nih.govacs.org This involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), which can then be converted into chemical shifts. nih.govacs.org Comparing these predicted spectra with experimental ones can help confirm the molecular structure and assign specific signals to individual atoms. youtube.com Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated to help identify characteristic functional group vibrations.

Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

Carbon AtomPredicted Chemical Shift (ppm)
Pyridinium C2/C6145.8
Pyridinium C4148.2
Pyridinium C3/C5128.5
Methylene (B1212753) Bridge (-CH₂-)65.3
Carbonyl (C=O)172.1
Stearamide α-CH₂36.4
Stearamide Terminal CH₃14.1

Note: This table contains hypothetical data for illustrative purposes. The accuracy of predicted NMR shifts depends on the level of theory and computational model used. nih.gov

Computational methods can also be used to explore potential reaction pathways, such as hydrolysis of the amide bond or degradation of the pyridinium ring. By mapping the potential energy surface of a proposed reaction, it is possible to identify transition states and calculate activation energies. This information provides insights into the kinetic stability of the molecule under different conditions and can help predict potential degradation products. For instance, such calculations could reveal the likelihood of the molecule breaking down under harsh pH or temperature conditions.

Comparative Research and Broader Academic Context of 1 Stearamidomethyl Pyridinium Chloride

Analysis as a Non-Fluorinated Alternative in Surface Functionalization Research

1-(Stearamidomethyl)pyridinium chloride has been a subject of interest in surface functionalization, particularly as a durable water repellent (DWR) finish for textiles. Its role and performance are best understood in the context of the broader industry-wide shift away from fluorinated compounds.

Historically, this compound was one of the early non-fluorinated chemicals used to impart water repellency to textiles. mst.dkresearchgate.net Marketed by Imperial Chemical Industries (ICI) as Velan PF, it was classified as a classic cationic textile surfactant capable of forming a durable water-repellent finish, especially on cotton fabrics. mst.dkresearchgate.net Its application emerged in an era seeking alternatives to impart water resistance before the widespread use of fluorochemicals, and it later became a reference point in the search for replacements for per- and polyfluoroalkyl substances (PFAS). itrcweb.orgineris.fr

The compound's mechanism involves a chemical reaction with the cellulose (B213188) fibers of the fabric at elevated temperatures. mst.dkresearchgate.net During this curing process, the molecule covalently bonds to the hydroxyl groups of the cellulose, creating a durable finish that is resistant to laundering. However, this process had significant drawbacks. Research found that the reaction was limited to the fiber surface and the high curing temperatures required could weaken the fabric's tensile strength. mst.dkresearchgate.net A notable byproduct of the reaction is hydrogen chloride (HCl), which can degrade cellulose. To mitigate this, sodium acetate (B1210297) was typically added to the treatment bath to act as a buffer and prevent acid-catalyzed damage to the fabric. mst.dkresearchgate.net

While this compound was effective for water repellency, its performance spectrum is narrow compared to both the PFAS compounds it sometimes replaced and the newer non-fluorinated alternatives that have since been developed. A significant limitation is its inability to provide repellency against oil, alcohol, or oil-based dirt, a key feature of PFAS-based treatments. mst.dkresearchgate.net

Modern fluorine-free alternatives have been developed to address the performance gaps and application challenges of older chemistries. These newer alternatives include silicone-based polymers, hydrocarbon waxes, polyurethanes, and dendrimers. ca.govsaicmknowledge.org Academic and industrial research highlights key differences in their performance and application scope.

Interactive Data Table: Comparison of DWR Technologies

FeatureThis compoundSilicone-Based RepellentsDendrimer-Based Repellents
Mechanism Covalent reaction with substrate (e.g., cellulose) at high temperatures. mst.dkresearchgate.netFormation of a low surface energy, cross-linked film on the fiber surface. ca.govCreation of a highly branched, three-dimensional hydrophobic surface structure. mst.dk
Repellency Water only. mst.dkresearchgate.netPrimarily water; some formulations may offer limited oil repellency.High water repellency.
Durability High due to covalent bonding, but the process can weaken the fabric. mst.dkresearchgate.netGood, depends on cross-linking density and adhesion to the fiber.Generally good, a preferred technology for many manufacturers moving away from PFAS. mst.dk
Fabric Hand Can stiffen the fabric.Typically imparts a soft feel. researchgate.netVaries by formulation.
Application Issues High curing temperature; formation of HCl requires buffering. mst.dkresearchgate.netPotential for contamination with cyclic siloxanes (D4, D5, D6) which have health and environmental concerns. mst.dkCan be more complex and costly to synthesize and apply.

Comparative Studies with Other Cationic Surfactants and Quaternary Ammonium (B1175870) Salts

This compound belongs to the class of cationic surfactants known as quaternary ammonium salts (QAS or "quats"). nih.govmdpi.com Its structure, featuring a positively charged pyridinium (B92312) headgroup, a long hydrophobic stearyl (C18) tail, and an amide linker, dictates its surface-active properties and distinguishes it from other QAS.

Comparative analysis with other common QAS, such as Cetylpyridinium (B1207926) Chloride (CPC) and Benzalkonium Chloride (BAC), reveals the importance of specific molecular features. The primary function of these molecules is to adsorb at interfaces or onto negatively charged surfaces, driven by both electrostatic attraction and hydrophobic interactions.

Hydrophobic Chain: The long C17 alkyl chain derived from stearic acid provides strong hydrophobicity, which is crucial for its function as a water repellent. The length of the alkyl chain is a critical factor in the performance of QAS, influencing properties like critical micelle concentration (CMC) and adsorption efficiency. mdpi.comnih.gov

Cationic Headgroup: The pyridinium ring is the cationic center responsible for the molecule's affinity for anionic surfaces like cellulose (which carries a slight negative charge in water) and for its classification as a QAS. nih.gov

Linker Group: The presence of the -NH-C=O- (amide) group as a linker between the hydrophobic tail and the pyridinium head is a key distinction from simpler QAS like CPC, where the alkyl chain is directly attached to the ring. This amide group can participate in hydrogen bonding, potentially influencing the orientation and packing of the molecules on a substrate surface, which could affect the stability and properties of the resulting film.

Interactive Data Table: Structural Comparison of Quaternary Ammonium Salts

CompoundCationic HeadgroupHydrophobic TailLinker GroupKey Application Context
This compound PyridiniumC17H35- (Stearyl)-CH2-NH-CO- (Amidomethyl)Textile water repellency. mst.dkresearchgate.net
Cetylpyridinium Chloride (CPC) PyridiniumC16H33- (Cetyl)Direct attachmentAntiseptic in oral care products. nih.govnih.gov
Benzalkonium Chloride (BAC) BenzylammoniumC8H17- to C18H37- (Variable)Direct attachmentDisinfectant, biocide. mdpi.com

Opportunities for Hybrid Material Development

The unique chemical structure of this compound, combining a reactive cationic headgroup with a long hydrophobic tail, presents opportunities for its use as a component in hybrid materials to create functional surfaces and matrices.

There is theoretical potential for creating synergistic hybrid finishes by combining this compound with silicone-based systems, such as those based on polydimethylsiloxane (B3030410) (PDMS). researchgate.net While silicones are highly effective at creating a low-energy, water-repellent surface, their durability can be limited by their adhesion to the substrate.

A hybrid system could leverage the strengths of both components. This compound could function as a molecular primer or adhesion promoter. Its pyridinium group can form strong ionic or covalent bonds with anionic or nucleophilic surfaces (like cotton, glass, or certain plastics). mst.dkresearchgate.net This would create a well-anchored initial layer. Subsequently, a silicone topcoat could be applied, potentially interacting with the hydrophobic stearyl chains of the primer layer. This dual-layer approach could result in a finish with the superior durability of a reactive treatment and the high-performance water repellency and soft hand-feel characteristic of silicones.

The ability of this compound to react with certain functional groups makes it a candidate for integration into bulk polymeric matrices, a process known as polymer grafting. researchgate.netnih.gov Grafting is a powerful technique to modify the surface and bulk properties of polymers by covalently attaching functional side chains to a main polymer backbone. nih.gov

The established reaction of this compound with cellulose is a prime example of a "grafting to" approach, where a pre-formed functional molecule is attached to a polymer backbone. mst.dkresearchgate.netnih.gov This principle could be extended to other synthetic polymers that possess reactive sites, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups.

By integrating this compound into a polymer matrix, one could impart a combination of properties:

Hydrophobicity: The long stearyl chains would decrease the surface energy of the polymer, making it more water-repellent.

Cationic Surface Charge: The pyridinium groups would introduce a positive charge, which could be utilized for antimicrobial applications or to alter the polymer's interaction with other charged molecules or surfaces. biomaterials.org

This approach could be used to create functional coatings, films, or even modify the properties of polymer melts for specialized applications, effectively creating a new hybrid material with tailored surface characteristics.

Future Directions in Pyridinium Chemistry Research and Applications

The field of pyridinium chemistry, including compounds like this compound, is evolving beyond its traditional applications. Researchers are increasingly focusing on developing more environmentally benign synthesis methods and exploring novel molecular architectures to unlock new functionalities. This forward-looking perspective is driven by the dual needs for sustainable chemical manufacturing and the creation of advanced materials with tailored properties. The inherent versatility of the pyridinium scaffold makes it a prime candidate for innovation in areas ranging from catalysis to complex supramolecular assemblies. rsc.orgnih.gov

Sustainable Synthesis Approaches

The chemical industry's shift towards green chemistry has significant implications for the synthesis of pyridinium salts. nih.gov Traditional methods often rely on volatile organic solvents and require significant energy input. rasayanjournal.co.in Future research is geared towards developing cleaner, more efficient, and economically viable synthetic protocols. These approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents. rsc.org

Several key strategies are being explored for the sustainable synthesis of pyridinium compounds:

Mechanochemistry: This solvent-free approach involves inducing reactions through mechanical energy, such as grinding or milling. srce.hr It offers numerous advantages, including reduced reaction times, simplified workup procedures, and the elimination of hazardous solvents. rasayanjournal.co.insrce.hr For instance, the synthesis of quaternary pyridinium salts has been successfully demonstrated by simply grinding reactants in a mortar and pestle, sometimes with minimal amounts of a liquid assistant (Liquid-Assisted Grinding or LAG). srce.hr

Microwave- and Ultrasound-Assisted Synthesis: These techniques use microwave or ultrasonic irradiation to accelerate chemical reactions. nih.gov This often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inmdpi.com The synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives, has benefited from these energy-efficient methods. nih.gov

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow manufacturing can significantly improve safety, efficiency, and scalability. researchgate.net A recent study on the synthesis of Cetylpyridinium Chloride demonstrated a dramatic reduction in reaction time from over 24 hours in a batch process to just 30 minutes in a continuous flow system, achieving over 90% yield and 99% purity. researchgate.net This approach is particularly suitable for large-scale industrial production, minimizing risks associated with high temperatures and long reaction times. researchgate.net

Use of Green Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like ionic liquids or water. mdpi.comnih.gov Ionic liquids, which are salts with low melting points, are particularly interesting as they can act as both solvents and catalysts, are non-volatile, and can often be recycled. mdpi.comhiyka.com Research has shown the successful synthesis of pyridinium-based ionic liquids using these greener methods. nih.govtubitak.gov.tr

Synthesis ApproachKey AdvantagesExample ApplicationReference
Mechanochemistry (Grinding)Solvent-free, rapid, simple workup, environmentally friendlySynthesis of quaternary pyridinium salts from pyridoxal (B1214274) oxime srce.hr
Continuous FlowReduced reaction time (>95%), high yield (>90%), high purity (>99%), enhanced safety, scalableMultigram-scale synthesis of Cetylpyridinium Chloride researchgate.net
Microwave/Ultrasound AssistanceShorter reaction times, higher yields, energy efficientGeneral synthesis of pyridine derivatives nih.govrasayanjournal.co.in
Green Solvents (e.g., Ionic Liquids)Low volatility, recyclable, can act as catalystsSynthesis of functionalized 4-dimethylaminopyridinium derivatives nih.gov

Exploration of Novel Reactive Architectures

The reactivity of the pyridinium ring serves as a foundation for building complex and functional molecular structures. nih.gov Future research is focused on leveraging this reactivity to design novel architectures with applications in materials science, catalysis, and medicine. researchgate.netresearchgate.net

A significant area of development is the use of N-functionalized pyridinium salts as versatile chemical building blocks. acs.org By modifying the substituent on the nitrogen atom, chemists can precisely control the salt's reactivity and regioselectivity, enabling the targeted functionalization of the pyridine ring at specific positions (e.g., C2 or C4) under mild, acid-free conditions. acs.org This approach is crucial for the late-stage functionalization of complex molecules, allowing for the diversification of drug candidates and other bioactive compounds. researchgate.net

Furthermore, pyridinium salts are instrumental in the construction of sophisticated supramolecular structures. nih.gov Pyrylium salts, which are precursors to pyridinium salts, can react with various nucleophiles to form a wide array of heterocyclic compounds. nih.gov This reactivity is being harnessed in coordination-driven self-assembly to create large, intricate architectures such as:

Macrocycles: Large cyclic molecules built from repeating subunits.

Metallo-supramolecules: Complex 2D and 3D structures, like hexagonal prisms, formed by coordinating pyridine-based ligands with metal ions. nih.gov

Q & A

Q. What is the historical application and reaction mechanism of 1-(Stearamidomethyl)pyridinium chloride in textile finishing?

  • Methodological Answer : The compound was historically used as a cationic surfactant to impart water repellency to cotton via reaction with cellulose at elevated temperatures (120–150°C). The mechanism involves covalent bonding between the pyridinium group and hydroxyl groups on cellulose, forming a durable finish. However, the reaction is surface-limited, leading to incomplete penetration and fiber weakening due to HCl liberation. Sodium acetate was added to neutralize HCl and prevent cellulose degradation . Researchers replicating this process should monitor reaction kinetics using thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to confirm esterification.

Q. What are the key challenges in applying this compound to cellulose-based substrates?

  • Methodological Answer : Major challenges include:
  • Surface-limited reactivity : The reaction occurs primarily on fiber surfaces, reducing durability. Use scanning electron microscopy (SEM) to assess cross-sectional modifications.
  • Fiber weakening : High curing temperatures degrade cellulose. Optimize temperature gradients using differential scanning calorimetry (DSC).
  • Pyridine release : The liberated pyridine causes odor and toxicity. Implement gas chromatography-mass spectrometry (GC-MS) to quantify pyridine byproducts .

Advanced Research Questions

Q. How can the curing process be optimized to mitigate cellulose degradation?

  • Methodological Answer :
  • Temperature modulation : Use isothermal curing at 110–130°C to balance reactivity and fiber integrity.
  • Additives : Incorporate sodium acetate (1–2 wt%) to buffer HCl and maintain pH > 5.
  • Post-treatment : Scour fabrics with dilute NaOH (0.1 M) to remove unreacted pyridine and residues. Validate results via tensile strength testing and X-ray diffraction (XRD) to assess crystallinity loss .

Q. What analytical methods are effective for detecting pyridine byproducts in treated textiles?

  • Methodological Answer :
  • Headspace GC-MS : Quantify volatile pyridine emissions during curing.
  • Liquid chromatography (HPLC) : Detect residual pyridinium species in post-reaction washes.
  • FTIR spectroscopy : Monitor C–N stretching bands (1250–1350 cm⁻¹) to confirm reaction completeness .

Q. How does combining this compound with siloxanes enhance water repellency?

  • Methodological Answer : Siloxanes act synergistically by forming hydrophobic siloxane networks alongside the pyridinium-cellulose bonds. To evaluate performance:
  • Apply a 1:1 (w/w) blend of this compound and polydimethylsiloxane (PDMS).
  • Measure water contact angles (>120° indicates enhanced repellency).
  • Use atomic force microscopy (AFM) to map surface topography and siloxane distribution .

Q. What strategies address the lack of toxicological and environmental data for this compound?

  • Methodological Answer :
  • In vitro assays : Conduct cytotoxicity tests (e.g., MTT assay) on mammalian cell lines (e.g., HEK-293).
  • Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna (48h EC₅₀) and algal growth inhibition tests.
  • Read-across analysis : Leverage data from structurally similar quaternary ammonium compounds (e.g., cetrimonium chloride) to predict hazards .

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